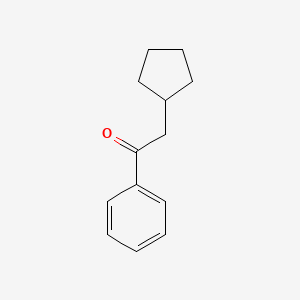

2-Cyclopentyl-1-phenylethanone

Vue d'ensemble

Description

2-Cyclopentyl-1-phenylethanone is a chemical compound with the molecular formula C13H16O . It has a molecular weight of 188.272 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The linear formula of 2-Cyclopentyl-1-phenylethanone is C13H16O . Unfortunately, the specific structural details or a visual representation of the molecule are not available from the search results.Applications De Recherche Scientifique

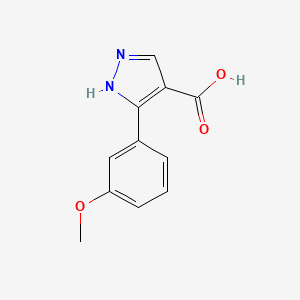

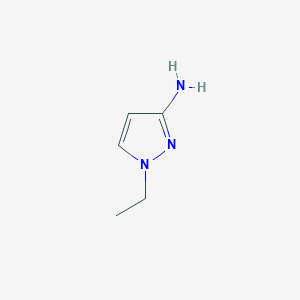

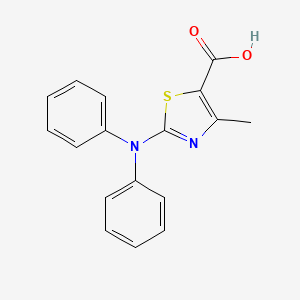

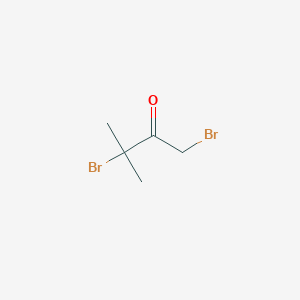

1. Regioselectivity in Cyclization Reactions

2-Cyclopentyl-1-phenylethanone has been studied for its role in regioselective cyclization reactions. Research by Perekhoda et al. (2017) investigated the regioselectivity of thiourea cyclization with α-bromoketone, which is crucial for creating potential drugs. This study emphasizes the importance of 2-Cyclopentyl-1-phenylethanone in synthesizing biologically active substances, particularly 2-R-imino-1,3-thiazoline derivatives (Perekhoda et al., 2017).

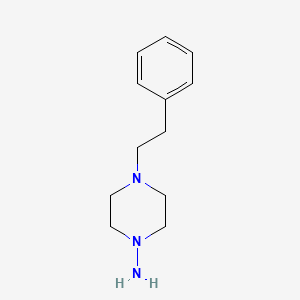

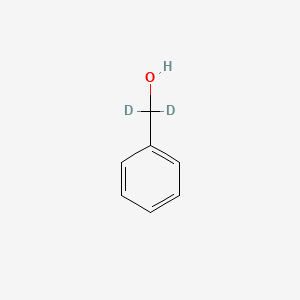

2. Pharmaceutical Industry Applications

The compound has been explored in the context of pharmaceutical applications. More and Yadav (2018) highlighted its use in the synthesis of 1-Phenylethanol, a compound employed as an anti-inflammatory and analgesic drug. This research showcases the potential of using 2-Cyclopentyl-1-phenylethanone in producing valuable pharmaceuticals (More & Yadav, 2018).

3. Antimycobacterial Compound Research

Coutinho et al. (2012) investigated 2-Cyclopentyl-1-phenylethanone for its antimycobacterial properties. The compound, also referred to as LS-2, displayed weak cytotoxicity in mammalian cells and lacked acute toxicity in murine models, indicating its potential as a safe antimycobacterial agent (Coutinho et al., 2012).

4. Synthesis of Novel Receptor Inhibitors

Pan et al. (2012) described the efficient synthesis of prasugrel, a novel P2Y12 receptor inhibitor, using a cyclopropyl-phenylethanone intermediate. This research illustrates the role of 2-Cyclopentyl-1-phenylethanone in creating important inhibitors for therapeutic purposes (Pan et al., 2012).

5. Interaction with Water Molecules in Insulating Materials

Iwata (2017) explored the interaction of 1-Phenylethanone andrelated molecules with water, emphasizing their impact on the electrical insulating ability of materials like cross-linked polyethylene. This study provides insight into the physicochemical interactions between 2-Cyclopentyl-1-phenylethanone derivatives and water, which is crucial for understanding insulation degradation in materials (Iwata, 2017).

6. Renewable High-Density Fuel Production

Wang et al. (2017) highlighted the synthesis of a renewable high-density fuel using cyclopentanone derived from hemicellulose, indicating the potential of 2-Cyclopentyl-1-phenylethanone in sustainable energy applications. This research is significant for the development of alternative, environmentally-friendly fuel sources (Wang et al., 2017).

7. Vasorelaxant Effects in Medical Research

Brito et al. (2013) studied the vasorelaxant effects of 1-nitro-2-phenylethane, a molecule structurally similar to 2-Cyclopentyl-1-phenylethanone. The research contributes to the understanding of the mechanisms underlying vasodilation, potentially beneficial for cardiovascular therapeutics (Brito et al., 2013).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Propriétés

IUPAC Name |

2-cyclopentyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPILNPIIQCQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480958 | |

| Record name | 2-cyclopentyl-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-1-phenylethanone | |

CAS RN |

23033-65-0 | |

| Record name | 2-cyclopentyl-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

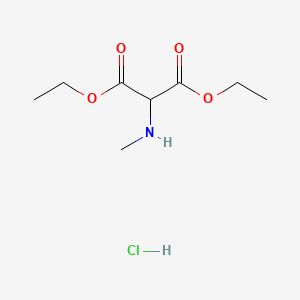

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.